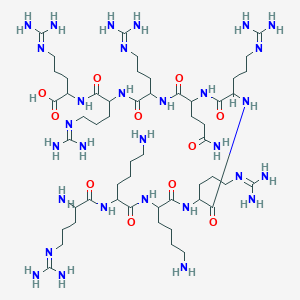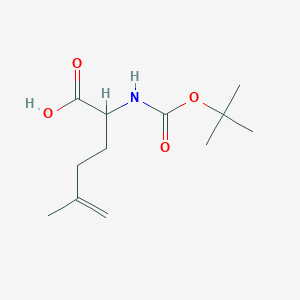
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Solution-Phase Synthesis: This method involves the preparation of fully protected peptide segments, which are then condensed in organic solvents.
Industrial Production Methods: Industrial production typically involves large-scale SPPS due to its efficiency and automation capabilities . The use of automated peptide synthesizers allows for the rapid and precise assembly of peptides containing Boc-D-5,6-Dehydrohomoleucine .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid for Boc deprotection.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-D-5,6-Dehydrohomoleucine is widely used in the synthesis of peptides and proteins, serving as a building block for more complex molecules .
Biology: In biological research, this compound is used to study protein structure and function, as well as enzyme-substrate interactions .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Boc-D-5,6-Dehydrohomoleucine is used in the large-scale synthesis of peptide drugs .
Wirkmechanismus
The mechanism of action of Boc-D-5,6-Dehydrohomoleucine primarily involves its role as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon deprotection, the amino group can participate in peptide bond formation, allowing for the assembly of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Boc-D-Leucine: Similar in structure but lacks the double bond in the hex-5-enoic acid moiety.
Boc-D-Valine: Another Boc-protected amino acid used in peptide synthesis.
Boc-D-Alanine: A simpler Boc-protected amino acid with a smaller side chain.
Uniqueness: Boc-D-5,6-Dehydrohomoleucine is unique due to the presence of the double bond in its side chain, which can participate in additional chemical reactions such as oxidation and reduction . This makes it a versatile building block in peptide synthesis, allowing for the creation of more complex and diverse peptide structures .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
XIWUKCHYUNMNFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)
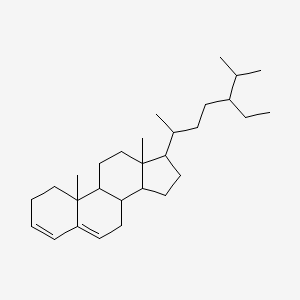

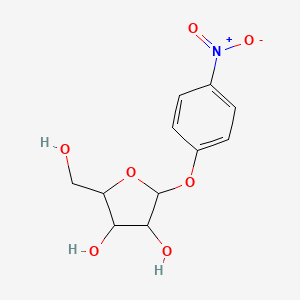


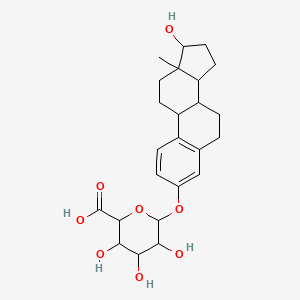
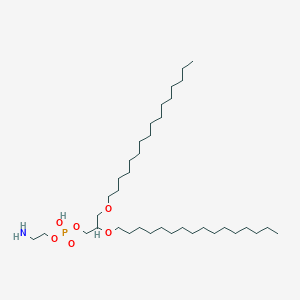
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
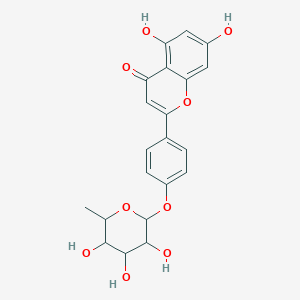
![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
